molecular formula C29H35N3O4S B11276693 N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11276693
M. Wt: 521.7 g/mol
InChI Key: SPDPVOKLSITPGW-OUKQBFOZSA-N
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Description

N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, sulfonylation, and coupling with the piperidine carboxamide. Each step requires specific reagents and conditions, such as:

    Formation of the Oxazole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.

    Coupling with Piperidine Carboxamide: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the specific substitution but could include bases like NaH or acids like HCl.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study specific biological pathways.

    Medicine: Potential therapeutic applications as inhibitors or modulators of enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazole ring, sulfonyl group, and piperidine carboxamide moiety. These features may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H35N3O4S

Molecular Weight

521.7 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-[[3-methyl-5-[(E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C29H35N3O4S/c1-18-15-20(3)25(21(4)16-18)12-13-27-28(23(6)31-36-27)37(34,35)32-14-8-10-24(17-32)29(33)30-26-11-7-9-19(2)22(26)5/h7,9,11-13,15-16,24H,8,10,14,17H2,1-6H3,(H,30,33)/b13-12+

InChI Key

SPDPVOKLSITPGW-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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